2,4-Dichlorodibenzo[b,f]thiepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8Cl2S |
|---|---|
Molecular Weight |
279.2g/mol |
IUPAC Name |
1,3-dichlorobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H8Cl2S/c15-11-7-10-6-5-9-3-1-2-4-13(9)17-14(10)12(16)8-11/h1-8H |
InChI Key |
ZKVROOITKIXMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichlorodibenzo B,f Thiepine
General Approaches to the Dibenzo[b,f]thiepine Core
The construction of the dibenzo[b,f]thiepine skeleton is a key challenge in the synthesis of its derivatives. Various synthetic methodologies have been developed to achieve this, broadly categorized into transition metal-catalyzed cyclization reactions and intramolecular cyclization reactions. These methods provide routes to the central seven-membered thiepine (B12651377) ring fused with two benzene (B151609) rings.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis offers a powerful tool for the formation of carbon-sulfur and carbon-carbon bonds, which are essential for the construction of the dibenzo[b,f]thiepine core. Palladium-based catalysts are particularly prominent in these transformations, enabling reactions such as direct C-S bond formation, Mizoroki–Heck cyclizations, and ring-closing metathesis.
Palladium-catalyzed reactions are highly effective for the formation of C-S bonds, typically to create diaryl sulfide (B99878) intermediates which can then undergo cyclization to form the dibenzo[b,f]thiepine ring system. rsc.org While direct intramolecular palladium-catalyzed C-S bond formation to yield the seven-membered ring is less commonly reported for this specific scaffold, the formation of the precursor diaryl sulfides via palladium catalysis is a crucial step in multi-step syntheses. rsc.orgacs.org These reactions generally involve the cross-coupling of an aryl halide with a thiol. rsc.org
A general representation of this approach involves the coupling of a substituted o-halobenzyl derivative with a substituted thiophenol in the presence of a palladium catalyst. The resulting diaryl sulfide can then be subjected to cyclization conditions.
Table 1: Conceptual Scheme for Palladium-Catalyzed Diaryl Sulfide Formation
| Reactant A | Reactant B | Catalyst System (Conceptual) | Product |
| Substituted o-halobenzyl derivative | Substituted thiophenol | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based) | Diaryl sulfide precursor |
This table represents a conceptual pathway, as direct palladium-catalyzed cyclization to the thiepine ring is not extensively documented.
The Mizoroki–Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be adapted for intramolecular cyclization to form the dibenzo[b,f]thiepine core. nih.gov This approach typically involves the synthesis of a styrene (B11656) derivative containing a tethered o-halophenylthio group. Intramolecular cyclization via a Heck reaction then forms the seven-membered ring. nih.govmdpi.com
One synthetic route involves a three-step process starting from a styrene intermediate. nih.gov However, this method can suffer from low selectivity, yielding a mixture of the desired 7-endo cyclized product (dibenzo[b,f]thiepine) and a 6-exo cyclized product. nih.gov
Table 2: Mizoroki-Heck Cyclization for Dibenzo[b,f]thiepine Core
| Precursor | Catalyst System (Example) | Product(s) | Reported Issues |
| Styrene derivative with o-halophenylthio group | Pd catalyst | Dibenzo[b,f]thiepine (7-endo) and 6-exo cyclized product | Low selectivity nih.gov |
Ring-closing metathesis (RCM) has emerged as a powerful method for the synthesis of various ring systems, including the dibenzo[b,f]thiepine core. researchgate.net This reaction typically employs ruthenium-based catalysts, such as the Grubbs catalyst, to facilitate the formation of a carbon-carbon double bond within a single molecule, leading to cyclization. researchgate.net
The synthesis of the dibenzo[b,f]thiepine core via RCM would involve a precursor molecule containing two vinyl groups appropriately positioned on the two phenyl rings of a diaryl sulfide. The RCM reaction then closes the seven-membered ring by forming the central double bond. While specific examples for dibenzo[b,f]thiepine are analogous to those for dibenzo[b,f]oxepines, the strategy is considered viable. researchgate.net
Table 3: Ring-Closing Metathesis for Dibenzo[b,f]heteropine Synthesis
| Precursor Type | Catalyst (General) | Product Core |
| Diaryl sulfide with terminal vinyl groups | Ruthenium-based catalyst (e.g., Grubbs catalyst) | Dibenzo[b,f]thiepine |
Alternative Synthetic Pathways for Dibenzo[b,f]thiepines
A prevalent and versatile alternative route to the dibenzo[b,f]thiepine framework involves the intramolecular Friedel-Crafts acylation of 2-(phenylthio)phenylacetic acid derivatives. wikipedia.orgbyjus.com This reaction constructs the 10,11-dihydrodibenzo[b,f]thiepin-10-one skeleton, which is a key intermediate that can be converted to the final dibenzo[b,f]thiepine.
For the synthesis of the 2,4-dichloro derivative, the required precursor is 2-((2,4-dichlorophenyl)thio)phenylacetic acid. This precursor can be synthesized via a nucleophilic substitution reaction between 2,4-dichlorothiophenol and a methyl 2-bromophenylacetate, followed by hydrolysis of the ester. The cyclization of the carboxylic acid is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitate the formation of an acylium ion that subsequently attacks the electron-rich dichlorinated aromatic ring to close the seven-membered ring. masterorganicchemistry.com
Once the 10,11-dihydrodibenzo[b,f]thiepin-10-one intermediate is formed, it can be converted to 2,4-Dichlorodibenzo[b,f]thiepine through a two-step sequence:
Reduction of the ketone at the C10 position to an alcohol, typically using a reducing agent like sodium borohydride.
Dehydration of the resulting alcohol under acidic conditions to introduce the C10-C11 double bond.
Table 3: Friedel-Crafts Acylation Route to Dibenzo[b,f]thiepin-10-one
| Precursor | Cyclization Agent | Intermediate Product | Reference |
| 2-(Phenylthio)phenylacetic acid | Polyphosphoric Acid (PPA) | 10,11-Dihydrodibenzo[b,f]thiepin-10-one | nih.gov |
| 2-((2,4-Dichlorophenyl)thio)phenylacetic acid (Proposed) | PPA or MsOH | 2,4-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-one | masterorganicchemistry.com |
Strategies for Incorporating Halogenation at the 2,4-Positions
The introduction of the specific 2,4-dichloro substitution pattern onto the dibenzo[b,f]thiepine skeleton is a critical challenge. The most reliable strategies involve incorporating the chlorine atoms at an early stage of the synthesis, either by starting with chlorinated precursors or by using chlorinated building blocks that are assembled into the final tricyclic structure.
Pre-functionalization of Aromatic Precursors
Pre-functionalization is the most common and regiochemically precise strategy. This involves synthesizing the key intermediates, such as diaryl sulfides or phenylacetic acids, from aromatic compounds that already bear the desired 2,4-dichloro pattern. For example, the synthesis of 2-((2,4-dichlorophenyl)thio)phenylacetic acid, the precursor for the Friedel-Crafts route, begins with 2,4-dichlorothiophenol. This chlorinated starting material ensures that the chlorine atoms are correctly positioned in the final product. Similarly, for the McMurry coupling route, the synthesis would rely on a chlorinated benzaldehyde (B42025) derivative. This approach avoids the potential for undesired isomers that can arise from direct halogenation of the larger, more complex heterocyclic system.
Direct Halogenation of the Dibenzo[b,f]thiepine Skeleton
Direct halogenation of the parent dibenzo[b,f]thiepine via electrophilic aromatic substitution is generally not a preferred method for synthesizing specifically substituted derivatives like the 2,4-dichloro compound. The presence of two benzene rings and the sulfur heteroatom complicates the regioselectivity of the reaction. The sulfur atom can activate the ring towards substitution, but it can also be oxidized under harsh halogenating conditions. Electrophilic attack could occur at multiple positions on either of the benzene rings, leading to a mixture of mono-, di-, and poly-halogenated isomers that are difficult to separate and identify. Therefore, to ensure the unambiguous placement of chlorine atoms at the 2- and 4-positions, synthetic strategies almost exclusively rely on precursors where this substitution pattern is already established.
Utilization of Dichloro-Substituted Building Blocks
This strategy is intrinsically linked to the pre-functionalization approach and emphasizes the use of commercially available or readily synthesized chlorinated aromatic compounds as foundational components. The synthesis of this compound is built upon the availability of these key building blocks. The choice of synthetic route (e.g., McMurry, Friedel-Crafts) dictates which specific building blocks are required.
Table 4: Key Dichloro-Substituted Building Blocks and Their Application
| Building Block | CAS Number | Potential Use | Relevant Synthetic Route |
| 1,3-Dichlorobenzene | 541-73-1 | Starting material for Friedel-Crafts reaction with phthalic anhydride (B1165640) to produce dichlorobenzoylbenzoic acids. prepchem.com | Friedel-Crafts |
| 2,4-Dichlorobenzaldehyde | 874-42-0 | Can be used in Grignard reactions or other coupling methods to build precursors for cyclization. orgsyn.org | Precursor Synthesis |
| 2,3-Dichlorobenzaldehyde | 6334-18-5 | A related building block illustrating the synthesis of specific isomers. google.com | Precursor Synthesis |
| 2,4-Dichlorobenzoic acid | 50-84-0 | Can be reduced and converted into precursors for cyclization. | Precursor Synthesis |
| 2,4-Dichlorothiophenol | 59232-61-4 | Key nucleophile for synthesizing the diaryl sulfide bridge in Friedel-Crafts precursors. | Friedel-Crafts |
Optimization and Selectivity in this compound Synthesis.
The formation of the dibenzo[b,f]thiepine core often relies on palladium- or copper-catalyzed C-S cross-coupling reactions. The efficiency of these transformations is highly dependent on the chosen catalyst and, crucially, the associated ligands.
Palladium Catalysis (Buchwald-Hartwig Thioetherification): The Buchwald-Hartwig reaction is a powerful method for forming C-S bonds from aryl halides and thiols. nih.gov The catalytic cycle involves a Pd(0) species, and its activity is profoundly influenced by the choice of phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination. For the intramolecular cyclization to form a substituted dibenzo[b,f]thiepine, the choice of ligand can dramatically affect reaction rates and yields. Studies on analogous C-N and C-O bond formations to create related dibenzo[b,e] beilstein-journals.orgresearchgate.netdiazepinones have demonstrated the superiority of certain ligands over others. researchgate.netmdpi.com For instance, bulky, monodentate phosphine ligands like XPhos and SPhos have often been found to be more effective than bidentate ligands like BINAP for challenging coupling reactions. researchgate.netresearchgate.net
Table 1: Effect of Phosphine Ligand on a Model Buchwald-Hartwig Coupling Reaction
| Entry | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | High | researchgate.net |
| 2 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF | Moderate | researchgate.net |
| 3 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | Moderate | mdpi.com |
| 4 | Pd/XPhos | K₃PO₄ | Dioxane | 91 | researchgate.net |
Data are illustrative for related Buchwald-Hartwig amination/etherification reactions and demonstrate general ligand effects applicable to thioetherification.
Copper Catalysis (Ullmann Condensation): The Ullmann reaction is a classical method for forming diaryl ethers and thioethers. nih.gov Traditional Ullmann conditions required harsh conditions (high temperatures and stoichiometric copper). Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand, which allows for significantly milder reaction conditions and broader substrate scope. For the synthesis of related dibenzo[b,f]imidazo[1,2-d] beilstein-journals.orgresearchgate.netoxazepine derivatives via a double Ullmann coupling, a system of CuI and o-phenanthroline was found to be highly effective. researchgate.net The ligand is believed to stabilize the copper catalyst and facilitate the coupling process.
Table 2: Comparison of Reaction Conditions for Ullmann-Type C-S Coupling
| Entry | Catalyst System | Base | Solvent | Temperature | Efficiency | Reference |
|---|---|---|---|---|---|---|
| 1 | Cu powder (stoichiometric) | K₂CO₃ | DMF | >150 °C | Low-Moderate | orientjchem.org |
| 2 | CuI (catalytic) / o-phenanthroline | Cs₂CO₃ | Dioxane | 110 °C | Good-Excellent | researchgate.net |
| 3 | CuI (catalytic) / L-proline | K₂CO₃ | DMSO | 90 °C | Good | mdpi.com |
Data are representative of general Ullmann-type coupling reactions.
Regioselectivity: In the synthesis of a specifically substituted molecule like this compound, regioselectivity is of utmost importance. The control of the substituent positions is almost exclusively achieved through the use of appropriately substituted starting materials. The synthetic strategy is designed such that the cyclization can only occur in one way to produce the desired isomer.
For example, a plausible intramolecular Buchwald-Hartwig or Ullmann cyclization to form the target compound would start with a biaryl sulfide precursor, such as 2-(arylthio)benzyl halide or a 2-haloaryl 2'-thioaryl species. The positions of the chlorine atoms and the reactive groups (e.g., thiol and halide) on the two aromatic rings are pre-determined by the synthesis of this precursor. This "substrate control" approach ensures that the final ring closure yields the 2,4-dichloro isomer without ambiguity. Research on the regioselective synthesis of other complex heterocyclic systems confirms that the strategic placement of functional groups on precursors is the most reliable method for controlling the final structure. ciac.jl.cnnih.gov
Stereoselectivity: For the target compound, this compound, which contains a double bond between the C10 and C11 positions, there are no stereocenters in the seven-membered ring. Therefore, stereoselectivity is not a consideration in its synthesis. Stereochemical control would become relevant only if the corresponding dihydro derivative, 10,11-dihydrodibenzo[b,f]thiepine, were the target, as this would introduce a chiral center if substituents were present at the C10 or C11 positions.
Maximizing the reaction yield is a critical aspect of synthetic optimization. Beyond the catalyst and ligand selection, several other parameters can be fine-tuned to enhance the efficiency of the key cyclization step.
Base Selection: The choice of base is crucial in both palladium- and copper-catalyzed couplings. In Buchwald-Hartwig reactions, common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., NaOtBu). The weaker carbonate bases are often preferred for substrates with base-sensitive functional groups, while stronger alkoxides can sometimes accelerate the reaction. The optimal base is highly substrate-dependent and must be determined empirically. researchgate.net
Solvent and Temperature: The reaction solvent plays a key role in solubility and reaction kinetics. Aprotic polar solvents like dioxane, toluene, and THF are commonly used for Buchwald-Hartwig reactions, while DMF and DMSO are often employed in Ullmann couplings. researchgate.netorientjchem.org Optimization of temperature is also critical; while higher temperatures can increase reaction rates, they may also lead to byproduct formation. Automated optimization platforms have been used to systematically screen variables like temperature and concentration to maximize yield in Buchwald-Hartwig aminations. bristol.ac.uk
Alternative Cyclization Methods: For certain substitution patterns, particularly symmetrical ones, alternative strategies like the McMurry coupling can be highly effective. This reaction involves the reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene. A strategy for preparing the parent dibenzo[b,f]thiepine involves the McMurry coupling of a precursor bis(aryl) dialdehyde, which proceeds in good yield. nih.gov
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (showing the relative number of protons), and their coupling patterns (revealing adjacent protons). For 2,4-Dichlorodibenzo[b,f]thiepine, one would expect to see complex aromatic signals, the pattern of which would be crucial for confirming the 2,4-dichloro substitution pattern on one of the benzene (B151609) rings.
¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals, particularly for the chlorinated aromatic ring and the carbons of the central seven-membered thiepine (B12651377) ring, would be highly informative.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the entire molecular structure. These experiments establish correlations between protons and carbons that are bonded to each other or are separated by two or three bonds.
Without experimental spectra, a data table of expected chemical shifts cannot be accurately generated.
Mass Spectrometry Techniques (HRMS, Fragmentation Analysis)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₄H₈Cl₂S), distinguishing it from other potential compounds with the same nominal mass.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives insight into the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of chlorine atoms, sulfur, or parts of the thiepine ring, and the presence of isotopic patterns characteristic of two chlorine atoms would be a key identifier.
Infrared and Raman Spectroscopic Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations in the aromatic regions, C-C stretching within the rings, and C-S bond vibrations. The substitution pattern on the aromatic rings would influence the pattern of out-of-plane C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹).
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and the conformation of the seven-membered thiepine ring (e.g., boat or twist-boat conformation). It would also reveal how the molecules pack together in the crystal lattice. researchgate.net No published crystal structure for this specific isomer was found.
Chiroptical Spectroscopy (where applicable to chiral derivatives)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. epa.gov The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized (for example, through substitution on the central ring leading to a stable chiral conformation), chiroptical spectroscopy would be essential for determining their absolute configuration and studying their conformational properties in solution. sfu.ca
Theoretical and Computational Chemistry of 2,4 Dichlorodibenzo B,f Thiepine
Electronic Structure and Aromaticity/Antiaromaticity Studies of Thiepine (B12651377) Systems
Thiepine, an unsaturated seven-membered heterocyclic compound containing a sulfur atom, presents a fascinating case for the study of aromaticity and antiaromaticity. d-nb.infowikipedia.org The parent compound, C₆H₆S, is predicted to be unstable and antiaromatic. wikipedia.org Computational studies indicate that thiepine has a tendency to eliminate a sulfur atom to form the more stable benzene (B151609) molecule, proceeding through a thianorcaradiene bicycle intermediate. wikipedia.org However, the stability of the thiepine ring can be enhanced through substitution or complexation with a transition metal. wikipedia.orgbeilstein-journals.org For instance, the complex (η4-C6H6S)Fe(CO)3 is stable. wikipedia.org
The local aromaticity of thiophene (B33073) rings, which are related five-membered sulfur heterocycles, is influenced by their fusion position in polycyclic systems. mdpi.com This principle can be extended to understand the electronic contributions of the sulfur-containing ring in more complex structures like dibenzo[b,f]thiepine. The annulation of thiophene rings can modulate electronic configurations and intermolecular interactions, which are critical for applications in materials science. mdpi.com
Conformational Analysis and Dynamic Behavior of the Seven-Membered Ring
Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational preferences and energy barriers of these systems. For the parent thiepine, the ring inversion barrier has been calculated to be 8.3 kcal·mol⁻¹, which is nearly double that of its oxygen analog, oxepine. vu.nl This higher barrier is attributed to the flattened nature of the thiepine ring, which leads to greater antiaromatic destabilization in the planar transition state. vu.nl
The dynamic behavior of the seven-membered ring is crucial for its biological activity and interaction with other molecules. The conformational flexibility allows the molecule to adopt various shapes, which can be critical for binding to biological targets. rsc.orgresearchgate.net
Impact of Halogen Substituents on Molecular and Electronic Properties
The introduction of halogen substituents, such as the two chlorine atoms in 2,4-Dichlorodibenzo[b,f]thiepine, has a profound impact on the molecule's properties.
Inductive and Resonance Effects of Chlorine Atoms
Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect. This effect can significantly alter the electron distribution within the molecule. beilstein-journals.orgcureffi.org The carbon-chlorine bond is polarized, with the chlorine atom bearing a partial negative charge and the adjacent carbon atom a partial positive charge. cureffi.org This polarization can influence the reactivity of the molecule, making certain positions more susceptible to nucleophilic or electrophilic attack.
In addition to the inductive effect, chlorine atoms can also participate in resonance, though this effect is generally weaker for halogens compared to their inductive effect. The presence of electron-withdrawing halogen substituents on the aryl rings of dibenzo[b,f]azepines, a related nitrogen-containing system, did not prevent a key rearrangement reaction in their synthesis, although it did lead to a decrease in the isolated yield. beilstein-journals.orgresearchgate.net This suggests a complex interplay between electronic effects and reaction outcomes. In some cases, acid-catalyzed dehalogenation of chloro- and bromo-substituted dibenzo[b,f]azepines has been observed as a major drawback. beilstein-journals.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energies and shapes of the HOMO and LUMO are critical in determining the course of a chemical reaction. libretexts.org
The introduction of chlorine substituents into the dibenzo[b,f]thiepine framework is expected to lower the energy of both the HOMO and LUMO. The electron-withdrawing nature of chlorine atoms generally leads to a stabilization of the molecular orbitals. This can affect the molecule's nucleophilicity and electrophilicity. A lower HOMO energy implies that the molecule is less nucleophilic, while a lower LUMO energy suggests it is more electrophilic.
Computational studies can provide detailed information about the HOMO-LUMO gap and the distribution of these orbitals across the molecule. doi.org This information is invaluable for predicting the reactivity of this compound in various chemical transformations. The interaction of the frontier orbitals will govern its behavior in reactions such as nucleophilic substitution or cycloaddition. researchgate.net
Computational Studies of Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions involving complex molecules like this compound. tcichemicals.com
Transition State Characterization
A key aspect of studying reaction mechanisms is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having one imaginary vibrational frequency. nih.gov Computational methods can be used to locate and characterize the geometry and energy of transition states for various reactions. nih.gov
For example, in a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond and the partial breaking of an existing bond. masterorganicchemistry.compressbooks.pub The geometry of the transition state is often trigonal bipyramidal for an SN2 reaction. masterorganicchemistry.com In the context of this compound, computational studies could model the transition states for reactions at the chlorinated positions or at the sulfur atom. The presence of the chlorine substituents would undoubtedly influence the energy and structure of these transition states.
By calculating the energy barrier (the difference in energy between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. researchgate.net These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.
Reaction Pathway Energetics
A thorough understanding of the reaction pathway energetics of this compound would require detailed quantum mechanical calculations. These calculations would typically involve determining the geometries of reactants, transition states, intermediates, and products for various potential reactions. From these geometries, the relative energies could be calculated, providing insights into reaction mechanisms, kinetics, and thermodynamics.
Table 1: Hypothetical Reaction Pathway Energetics for a Postulated Reaction of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactant: this compound + Reagent | 0.0 | 0.0 |
| Transition State 1 | Data not available | Data not available |
| Intermediate 1 | Data not available | Data not available |
| Transition State 2 | Data not available | Data not available |
| Product | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental or computational data for any specific reaction of this compound is currently available in the public domain.
Molecular Modeling for Chemical Applications and Structure-Reactivity Relationships
Molecular modeling techniques are instrumental in elucidating structure-reactivity relationships, which are crucial for various chemical applications, including ligand design and the development of predictive models like Quantitative Structure-Reactivity Relationships (QSRR).
Ligand Design Principles (e.g., for catalysis)
The design of ligands based on the this compound scaffold for applications in catalysis would involve modifying its structure to optimize properties such as coordination to a metal center, electronic effects, and steric hindrance. Computational methods could be employed to predict the efficacy of such designed ligands. These studies would typically involve:
Conformational Analysis: To identify the low-energy conformations of the ligand.
Coordination Chemistry Simulation: To model the interaction of the ligand with various metal centers.
Electronic Structure Analysis: To understand how the electronic properties of the ligand might influence the catalytic cycle.
Without specific research, any discussion on ligand design principles for this compound remains purely theoretical.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
A QSRR analysis for a series of derivatives of this compound would aim to establish a mathematical relationship between their structural features (descriptors) and their measured reactivity. This would enable the prediction of the reactivity of new, unsynthesized derivatives.
The development of a QSRR model typically involves the following steps:
Data Set Compilation: A set of this compound derivatives with experimentally determined reactivity data would be required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each compound.
Model Building: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build a predictive model.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Table 2: Illustrative QSRR Descriptors for this compound Derivatives
| Derivative | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity |
| Derivative 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative 3 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table represents a hypothetical QSRR study. The necessary experimental reactivity data and calculated descriptors for this compound derivatives are not available.
Future Research Directions
Development of Sustainable Synthetic Methodologies for Halogenated Dibenzo[b,f]thiepines
The synthesis of dibenzo[b,f]thiepines has traditionally involved multi-step processes that are not always environmentally benign. google.com A significant future direction lies in the development of sustainable and green synthetic methods for halogenated derivatives like 2,4-Dichlorodibenzo[b,f]thiepine. researchgate.netnih.gov
Current research highlights the move towards more eco-friendly approaches. For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve conversion rates in the formation of the dibenzo[b,f]thiepine core. mdpi.comsemanticscholar.org One notable strategy employs a palladium-catalyzed double C-S bond formation using potassium thioacetate (B1230152) as a sulfur source, significantly shortening reaction times from 14 hours to 90 minutes under microwave irradiation. mdpi.comsemanticscholar.org Another green approach involves the use of "table salt" as a source of "electrophilic chlorine" for the chlorination of related benzo[b]selenophenes, a technique that could potentially be adapted for thiepine (B12651377) systems. nih.gov
Future efforts will likely focus on:
One-pot reactions: Designing multi-component reactions that minimize solvent use and purification steps. mdpi.com
Alternative energy sources: Further exploration of microwave and ultrasound-assisted reactions to enhance efficiency and reduce energy consumption. researchgate.netmdpi.com
Benign reagents and solvents: Replacing hazardous reagents and solvents with greener alternatives, such as using ethanol (B145695) as a solvent. nih.gov A known method for producing 6,11-dihydro-dibenzo[b,e]thiepine-11-one derivatives avoids phosphorus compounds, thereby reducing environmental pollution from wastewater. google.com
Catalytic cycles: Developing catalytic cycles that are more atom-economical and generate less waste.
Exploration of Novel Catalyst Systems for Specific Transformations
The synthesis and functionalization of the dibenzo[b,f]thiepine scaffold heavily rely on catalysis. beilstein-journals.orgresearchgate.netresearchgate.net Future research will undoubtedly focus on discovering and optimizing novel catalyst systems to achieve specific and efficient transformations.
Palladium-based catalysts have been instrumental in the synthesis of dibenzo[b,f]thiepines, particularly in C-S bond formation and cross-coupling reactions. mdpi.combeilstein-journals.org For instance, the choice of ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has been shown to be crucial for successful double C-S bond formation. mdpi.com Copper and nickel catalysts also present viable alternatives for the synthesis of diaryl sulfide (B99878) intermediates, which are precursors to dibenzo[b,f]thiepine derivatives. google.com
Future research in this area will likely involve:
Ligand design: Developing new ligands that can fine-tune the reactivity and selectivity of metal catalysts. beilstein-journals.org
Nanocatalysis: Investigating the use of metal nanoparticles as highly active and recyclable catalysts.
Biocatalysis: Exploring the potential of enzymes to catalyze key steps in the synthesis of dibenzo[b,f]thiepines, offering high selectivity and mild reaction conditions.
Photoredox catalysis: Utilizing visible light-promoted catalysis for greener and more efficient bond-forming reactions.
The development of iron(III) chloride-catalyzed alkyne-aldehyde metathesis for synthesizing dibenzo[b,f]oxepines could be extended to their thiepine counterparts. beilstein-journals.org
Investigation of Unprecedented Reactivity Patterns
While the core reactivity of dibenzo[b,f]thiepines is relatively understood, there remains significant potential to uncover novel and unprecedented reactivity patterns, especially for halogenated derivatives like this compound. The electronic properties conferred by the chloro substituents can influence the reactivity of the aromatic rings and the thiepine core.
Future investigations could explore:
Domino reactions: Designing cascade reactions that form multiple bonds in a single operation, leading to complex molecular architectures.
C-H activation: Developing methods for the direct functionalization of C-H bonds on the dibenzo[b,f]thiepine scaffold, which would be a highly atom-economical approach.
Ring-opening and rearrangement reactions: Investigating the stability of the thiepine ring under various conditions and exploring its potential for ring-opening or rearrangement to form other heterocyclic systems. beilstein-journals.org
Reactions at the sulfur atom: Exploring the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone, and investigating the impact on the molecule's properties and reactivity.
The reaction of 2,4-dinitrobenzenediazonium ions with various thiophenes has shown unexpected coupling reactions with electron-rich methyl groups, suggesting that the reactivity of substituted thiepine systems may hold surprises. rsc.org
Advanced Applications in Materials Science and Organic Electronics
The rigid, π-conjugated framework of dibenzo[b,f]thiepines makes them attractive candidates for applications in materials science and organic electronics. semanticscholar.org The presence of chlorine atoms in this compound can further modulate the electronic properties, solubility, and solid-state packing of derived materials.
Future research in this domain will likely target:
Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing dibenzo[b,f]thiepine derivatives as host materials or emitters in OLED devices. semanticscholar.org
Organic Field-Effect Transistors (OFETs): Exploring the potential of these compounds as organic semiconductors in OFETs. The development of thiepine-containing electroactive polymers that can be electropolymerized is a promising direction. acs.org
Organic Photovoltaics (OPVs): Incorporating the dibenzo[b,f]thiepine unit into donor or acceptor materials for organic solar cells. rsc.org
Sensors: Utilizing the potential for sulfur extrusion upon oxidation in extended thiepin systems for the development of chemical sensors, for instance, for peroxides. acs.org
The synthesis of S-fused multi-membered polycyclic heterocycles is a strategy for creating thermally stable thiepine derivatives for such applications. researchgate.net
Refinements in Computational Modeling Techniques for Prediction and Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. ontosight.aimdpi.comfarmaciajournal.com For this compound and its analogs, computational methods will play a crucial role in advancing their development.
Future refinements in computational modeling will focus on:
Accurate prediction of electronic properties: Improving the accuracy of methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, absorption, and emission spectra of these compounds. researchgate.netacs.orgbeilstein-journals.org
Modeling of reaction mechanisms: Elucidating complex reaction pathways and transition states to guide the development of new synthetic methods and catalysts.
Prediction of solid-state properties: Developing more reliable methods to predict crystal packing, charge transport properties, and device performance for materials science applications.
In silico screening: Utilizing computational screening techniques to identify promising candidates for specific applications, thereby reducing the need for extensive experimental work. farmaciajournal.com
Recent studies have employed DFT calculations to analyze the geometry and electronic transitions of related dibenzo[b,f]oxepine derivatives, and similar approaches can be applied to thiepines. mdpi.comnih.gov Molecular docking studies have also been used to predict the binding interactions of dibenzo[b,f]thiepine analogs with biological targets. nih.gov
Q & A
Q. What are the established synthetic pathways for 2,4-Dichlorodibenzo[b,f]thiepine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization of substituted dibenzothiepine precursors with halogenating agents. For example, chlorination of dibenzo[b,f]thiepine derivatives using phosphorus oxychloride (POCl₃) under reflux conditions is common . Key variables include temperature (80–120°C), solvent choice (e.g., chlorobenzene for high-boiling conditions), and stoichiometric ratios of halogenating agents. Yield optimization often requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography. Impurities such as over-chlorinated byproducts can arise if reaction times exceed optimal thresholds .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., using SHELXTL or SHELXL software ) resolve bond lengths, angles, and dihedral angles between the two benzene rings. For instance, the seven-membered thiepine ring typically adopts a boat conformation, with dihedral angles between aromatic rings ranging from 40° to 50° . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity and isotopic patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?
Methodological Answer: Discrepancies between experimental and computed spectra often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). To address this:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model solvent effects and compare with experimental NMR shifts.
- Use variable-temperature NMR to detect conformational changes .
- Cross-validate using alternative techniques like IR spectroscopy or X-ray photoelectron spectroscopy (XPS) for heteroatom environments .
Q. How can researchers design dopamine receptor-binding studies using this compound analogs?
Methodological Answer: The Liljefors-Bøgesø pharmacophore model guides analog design for targeting dopamine D₂ and α₁-adrenoceptors . Key steps include:
- Scaffold modification: Introduce substituents (e.g., piperazine or aryl groups) at the 8-position of the dibenzothiepine core to enhance affinity.
- In vitro assays: Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) to measure IC₅₀ values.
- Docking studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in receptor active sites .
Critical Considerations for Experimental Design
- Reproducibility: Document reagent purity, solvent batches, and instrument calibration details to ensure reproducibility .
- Ethical compliance: For pharmacological studies, adhere to ICH guidelines for preclinical safety assessments (e.g., genotoxicity screening) .
- Data validation: Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
